molecular formula C40H54Br2N6 B12394313 Ziapin 2

Ziapin 2

Cat. No.: B12394313
M. Wt: 778.7 g/mol
InChI Key: QVFGCTAKFZXKTO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Ziapin 2 involves the preparation of an amphiphilic azobenzene compound. The specific synthetic routes and reaction conditions are not widely detailed in the available literature. it is known that the compound is synthesized and characterized for its biocompatibility, localization, and functional effects at the cellular level .

Chemical Reactions Analysis

Ziapin 2 undergoes photoisomerization, a process where the compound changes its configuration upon exposure to light. This reaction is crucial for its function as a light transducer. The compound’s interaction with lipid membranes causes reversible membrane thinning due to photoisomerization . The specific reagents and conditions for other types of chemical reactions involving this compound are not extensively covered in the literature.

Mechanism of Action

Ziapin 2 exerts its effects through photoisomerization, where the compound changes its configuration upon exposure to light. This process leads to reversible membrane thinning and modulation of membrane potential. The compound closely overlaps with the plasma membrane reporter Cell Mask, indicating its strict targeting to the membrane bilayer . The interaction between this compound molecules causes local depression in lipid rafts, affecting the dynamics of the membrane .

Comparison with Similar Compounds

Ziapin 2 is compared with other amphiphilic azobenzene compounds, such as Ziapin 1. Both compounds have been synthesized and characterized for their biocompatibility and functional effects at the cellular level . This compound is unique in its rapid entry into lipid membranes and its ability to modulate membrane potential without causing temperature changes . Other similar compounds include various azobenzene derivatives used in optogenetics and membrane studies.

Properties

Molecular Formula

C40H54Br2N6

Molecular Weight

778.7 g/mol

IUPAC Name

4-[[4-(azepan-1-yl)phenyl]diazenyl]-N,N-bis(6-pyridin-1-ium-1-ylhexyl)aniline;dibromide

InChI

InChI=1S/C40H54N6.2BrH/c1(9-27-43-29-11-7-12-30-43)3-15-33-45(34-16-4-2-10-28-44-31-13-8-14-32-44)39-23-19-37(20-24-39)41-42-38-21-25-40(26-22-38)46-35-17-5-6-18-36-46;;/h7-8,11-14,19-26,29-32H,1-6,9-10,15-18,27-28,33-36H2;2*1H/q+2;;/p-2

InChI Key

QVFGCTAKFZXKTO-UHFFFAOYSA-L

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(CCCCCC[N+]4=CC=CC=C4)CCCCCC[N+]5=CC=CC=C5.[Br-].[Br-]

Origin of Product

United States

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